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Compound of Interest

Compound Name: Avitinib

Cat. No.: B593773

An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics

Avitinib (also known as Abivertinib or AC0010) is a third-generation, orally available,
irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is
designed to selectively target EGFR mutations, including the T790M resistance mutation, while
sparing wild-type EGFR, potentially leading to a better safety profile compared to earlier-
generation EGFR inhibitors.[1][3] This technical guide provides a comprehensive overview of
the preclinical pharmacokinetics and pharmacodynamics of Avitinib, aimed at researchers,
scientists, and drug development professionals.

Pharmacodynamics: Potent and Selective Inhibition
of Mutated EGFR

Avitinib demonstrates potent and selective inhibitory activity against EGFR harboring
activating mutations (such as L858R) and the T790M resistance mutation.[2][4] Preclinical
studies have established its efficacy in various in vitro and in vivo models.

In Vitro Activity

Avitinib exhibits significant potency against clinically relevant EGFR mutations. The half-
maximal inhibitory concentrations (IC50) from preclinical kinase assays are summarized below.
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Fold Selectivity

Target IC50 (nM) Reference
(mutant vs. WT)

EGFR L858R/T790M  0.18 ~43x [4]

EGFR L858R 0.18 ~43X [2]

EGFR T790M 0.18 ~43x 2]

Wild-Type EGFR 7.68 [2][4]

In cellular assays, Avitinib effectively inhibits the phosphorylation of mutant EGFR and

downstream signaling proteins.[2][4]

Selectivity
. EGFR
Cell Line Target IC50 (nM) vs. A431 Reference
Status
(WT)
EGFR
L858R/T790 _
NCI-H1975 M Phosphorylati 7.3 ~115x [2][4]
on
EGFR
NIH/3T3_TC3 _
Phosphorylati 2.8 ~298x [21[4]
278
on
EGFR
A431 Wild-Type Phosphorylati [2][4]
on

Avitinib also demonstrates inhibitory effects on downstream signaling pathways crucial for

cancer cell proliferation and survival, such as the Akt and ERK1/2 pathways.[2][4] A kinase

panel screening revealed that at a concentration of 1 uM, Avitinib inhibited 33 out of 349

kinases by more than 80%, with notable activity against JAK3 and BTK.[4]

In Vivo Efficacy

In xenograft models using nude mice, oral administration of Avitinib led to significant tumor
growth inhibition in tumors with EGFR mutations.[4] In a model with both activating and T790M
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mutations, a daily dose of 500 mg/kg resulted in complete tumor remission for over 143 days
without notable weight loss.[4]

Pharmacokinetics: Rapid Absorption and
Distribution

Preclinical pharmacokinetic studies in xenograft models have characterized the absorption,
distribution, and elimination of Avitinib.

Intravenous Administration

Following a single intravenous dose of 10 mg/kg in NCI-H1975 xenograft models, the
pharmacokinetic parameters were determined.

Parameter Value Unit Reference
Total Body Clearance  5.91 L/h/kg [4]
Volume of Distribution ~ 14.76 L/kg [4]

Elimination Half-life

1.73 hours [4]
(t1/2)

These results suggest that Avitinib is rapidly distributed to tissues, including tumor tissues.[4]

Oral Administration

After oral administration, Avitinib is absorbed with a time to maximum plasma concentration
(Tmax) of 1 to 2 hours.[4] The bioavailability ranges from 15.9% to 41.4% across different oral
doses.[4]

Dose (mg/kg) Tmax (hours) Bioavailability (%) Reference
12.5 1-2 15.9-41.4 [4]
50 1-2 15.9-41.4 [4]
200 1-2 15.9 - 41.4 [4]
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Brain Penetration

Preclinical and clinical data indicate that Avitinib has weak penetrability of the blood-brain
barrier (BBB).[4][5] In a clinical study with brain metastases patients, the blood and
cerebrospinal fluid analysis showed a BBB penetration rate of 0.046% to 0.146%.[5] Despite
this, Avitinib has shown good control of asymptomatic brain metastases.[4][5]

Signaling Pathway and Experimental Workflow
Avitinib Mechanism of Action

The following diagram illustrates the mechanism of action of Avitinib in inhibiting EGFR

signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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